3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
3-Methyl-2-oxabicyclo[222]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring systemIts molecular formula is C9H14O3, and it has a molecular weight of 170.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid can be achieved through various methods. One notable method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . Another method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, organic bases for enantioselective synthesis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, it can act as a bioisostere, replacing phenyl rings in drug molecules to enhance their properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Shares a similar bicyclic structure but lacks the oxabicyclo ring and carboxylic acid functional group.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different structural features and properties.
Uniqueness
This compound is unique due to its oxabicyclo ring system and carboxylic acid functional group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-7-2-4-9(12-6,5-3-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRWDDNDAWLBNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(O1)(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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